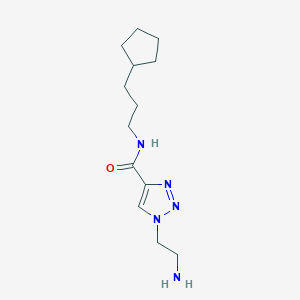![molecular formula C10H13N3O4 B6633300 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid, also known as HOMAP, is a pyridazine derivative that has gained attention in the scientific community due to its potential applications in biomedical research. HOMAP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
作用機序
The exact mechanism of action of 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid is not fully understood, but it is believed to involve the binding of the molecule to specific enzymes and proteins. This binding may alter the structure and function of the enzyme or protein, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid has been found to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, the modulation of cell signaling pathways, and the induction of cell death in certain cancer cells. These effects make 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid a promising candidate for various laboratory experiments and potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid in laboratory experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid exhibits a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid is its potential toxicity, which must be carefully monitored in laboratory experiments.
将来の方向性
There are many potential future directions for research involving 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid. One area of interest is the development of 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid-based therapies for various diseases, including cancer and viral infections. Additionally, 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid may be used as a tool for studying the structure and function of various enzymes and proteins, leading to a greater understanding of their roles in biochemical and physiological processes. Finally, further research is needed to fully understand the mechanism of action of 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid and its potential applications in scientific research.
合成法
6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 3-chloropyridazine with 3-hydroxyoxolane-2,4-dione, followed by the addition of methylamine and subsequent hydrolysis. The resulting product is purified through column chromatography to yield 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid in high purity and yield.
科学的研究の応用
6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid has been found to exhibit a range of potential applications in scientific research. One of the most promising areas of research involves the use of 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid as a tool for studying the mechanisms of action of various enzymes and proteins. 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid has been shown to bind to certain enzymes and proteins, allowing researchers to study their structure and function in greater detail.
特性
IUPAC Name |
6-[(3-hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-9(15)7-1-2-8(13-12-7)11-5-10(16)3-4-17-6-10/h1-2,16H,3-6H2,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGKXNLISFGWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC2=NN=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![5-chloro-6-(ethylamino)-N-[2-(1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B6633261.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)